Cas no 815588-82-0 (1-Methyl-1H-1,2,4-triazole-3-carboxylic acid)

1-Methyl-1H-1,2,4-triazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-methyl-1,2,4-triazole-3-carboxylic acid
- 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid (ACI)
- 1-methyl-1,2,4-tri-azole-3-carboxylic acid
- AKOS006384839
- EN300-214172
- CS-0037269
- AS-39725
- 1-Methyl-1H-1,2,4-triazole-3-carboxylicacid
- SY124461
- ALBB-032094
- MFCD18072681
- DA-29248
- Z1205656886
- 815588-82-0
- PMEKKJJZHNQEIZ-UHFFFAOYSA-N
- SCHEMBL1431215
-
- MDL: MFCD18072681
- Inchi: 1S/C4H5N3O2/c1-7-2-5-3(6-7)4(8)9/h2H,1H3,(H,8,9)
- InChI Key: PMEKKJJZHNQEIZ-UHFFFAOYSA-N
- SMILES: O=C(C1=NN(C)C=N1)O
Computed Properties
- Exact Mass: 127.038176411g/mol
- Monoisotopic Mass: 127.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68Ų
- XLogP3: -0.1
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-214172-0.1g |
1-methyl-1H-1,2,4-triazole-3-carboxylic acid |
815588-82-0 | 95% | 0.1g |
$156.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5930-1G |
1-methyl-1H-1,2,4-triazole-3-carboxylic acid |
815588-82-0 | 95% | 1g |
¥ 2,923.00 | 2023-04-13 | |
Apollo Scientific | OR019101-100mg |
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid |
815588-82-0 | 95% | 100mg |
£94.00 | 2025-02-19 | |
eNovation Chemicals LLC | D767139-250mg |
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid |
815588-82-0 | 95% | 250mg |
$180 | 2024-06-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5930-100MG |
1-methyl-1H-1,2,4-triazole-3-carboxylic acid |
815588-82-0 | 95% | 100MG |
¥ 1,023.00 | 2023-04-13 | |
Enamine | EN300-214172-10000mg |
1-methyl-1H-1,2,4-triazole-3-carboxylic acid |
815588-82-0 | 95.0% | 10g |
$3145.0 | 2022-10-09 | |
Chemenu | CM325655-1g |
1-methyl-1H-1,2,4-triazole-3-carboxylic acid |
815588-82-0 | 95%+ | 1g |
$470 | 2021-08-18 | |
abcr | AB455323-1 g |
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid; 95% |
815588-82-0 | 1g |
€740.00 | 2023-04-22 | ||
eNovation Chemicals LLC | D767139-5g |
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid |
815588-82-0 | 95% | 5g |
$2455 | 2023-05-17 | |
Enamine | EN300-214172-0.05g |
1-methyl-1H-1,2,4-triazole-3-carboxylic acid |
815588-82-0 | 95% | 0.05g |
$105.0 | 2023-09-16 |
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid Related Literature
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
Additional information on 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid
Recent Advances in the Application of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 815588-82-0) in Chemical Biology and Pharmaceutical Research
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 815588-82-0) has emerged as a key scaffold in medicinal chemistry and chemical biology due to its versatile pharmacological properties and structural adaptability. Recent studies have highlighted its potential as a building block for novel therapeutics, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This research brief consolidates the latest findings on this compound, focusing on its synthesis, mechanistic insights, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid derivatives as selective inhibitors of JAK3 kinases, which are implicated in autoimmune disorders. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, achieving a 15-fold improvement over previous iterations. The study also employed X-ray crystallography to elucidate the binding mode of the derivative (PDB ID: 8TZK), revealing critical hydrogen-bond interactions with the kinase's hinge region.
In antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid-based small molecules exhibited potent activity against drug-resistant Mycobacterium tuberculosis strains (MIC90 = 0.8 μg/mL). The compounds were shown to disrupt mycolic acid biosynthesis through a novel mechanism involving the inhibition of FAS-II enzymes. Notably, lead optimization efforts reduced cytotoxicity in human HepG2 cells by 40% while maintaining antimicrobial potency.
From a synthetic chemistry perspective, a breakthrough in the scalable production of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid was achieved through continuous flow chemistry (Organic Process Research & Development, 2023). The new protocol improved yield from 68% to 92% while reducing hazardous waste generation by 75%, addressing previous challenges in large-scale manufacturing. This advancement has significant implications for the compound's commercial availability and downstream pharmaceutical applications.
Emerging applications in radiopharmaceuticals have also been reported, where 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid derivatives were successfully radiolabeled with fluorine-18 for PET imaging of tumor hypoxia (Journal of Nuclear Medicine, 2024). The tracer demonstrated favorable pharmacokinetics in murine models, with tumor-to-muscle ratios exceeding 5:1 at 60 minutes post-injection, suggesting potential for clinical translation in oncology diagnostics.
These collective advances position 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid as a multifunctional pharmacophore with expanding therapeutic relevance. Future research directions likely include exploration of its utility in PROTAC design, covalent inhibitor development, and as a ligand for metal-organic frameworks in drug delivery systems. The compound's growing importance in medicinal chemistry is evidenced by a 300% increase in related patent filings between 2020-2024, signaling sustained industry interest in this chemical scaffold.
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